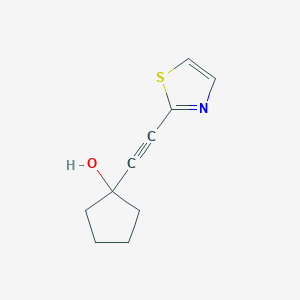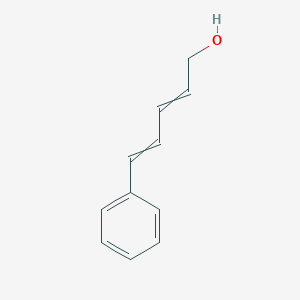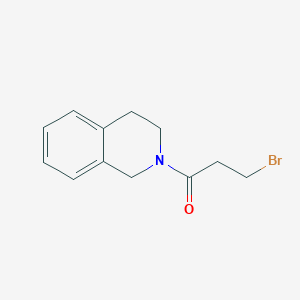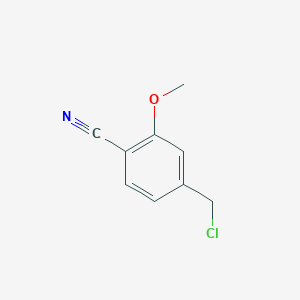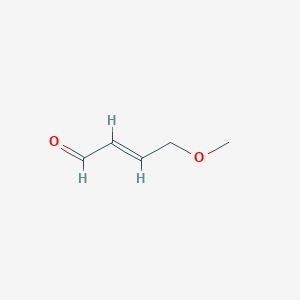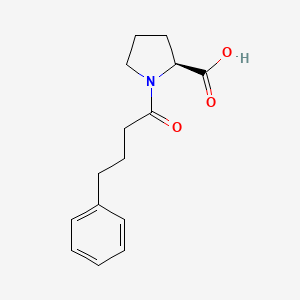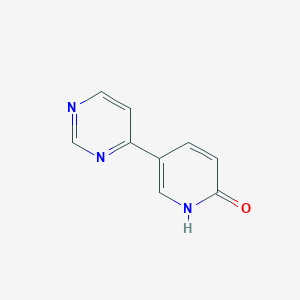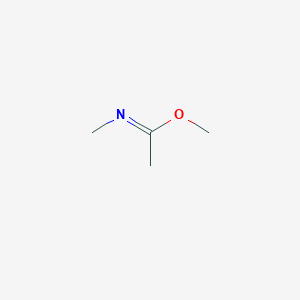
5-(triphenylphosphoranylidene)pentanoic acid
Overview
Description
5-(triphenylphosphoranylidene)pentanoic acid is a chemical compound with the molecular formula C23H23O2P and a molecular weight of 362.401281. It is also known by its synonym, (4-carboxybutylene)triphenylphosphorane . This compound is characterized by the presence of a triphenylphosphoranylidene group attached to a pentanoic acid backbone, making it a unique organophosphorus compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(triphenylphosphoranylidene)- typically involves the reaction of triphenylphosphine with a suitable pentanoic acid derivative. One common method is the Wittig reaction, where triphenylphosphine reacts with an aldehyde or ketone to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonium salt intermediate .
Industrial Production Methods
Industrial production of pentanoic acid, 5-(triphenylphosphoranylidene)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(triphenylphosphoranylidene)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines or other reduced derivatives.
Substitution: The triphenylphosphoranylidene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
5-(triphenylphosphoranylidene)pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentanoic acid, 5-(triphenylphosphoranylidene)- involves its interaction with molecular targets through the triphenylphosphoranylidene group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can participate in various pathways, including those involving nucleophilic addition or substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A related compound with similar reactivity but lacking the pentanoic acid moiety.
Pentanoic acid derivatives: Compounds with similar backbone structures but different functional groups.
Uniqueness
5-(triphenylphosphoranylidene)pentanoic acid is unique due to the presence of both the triphenylphosphoranylidene group and the pentanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
39968-97-3 |
|---|---|
Molecular Formula |
C23H23O2P |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-(triphenyl-λ5-phosphanylidene)pentanoic acid |
InChI |
InChI=1S/C23H23O2P/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,19H,10-11,18H2,(H,24,25) |
InChI Key |
AITHRLYLAMRNSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details















Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
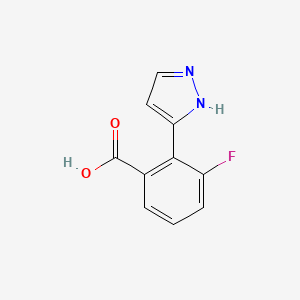
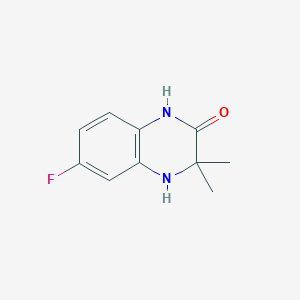
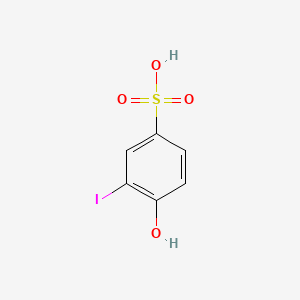

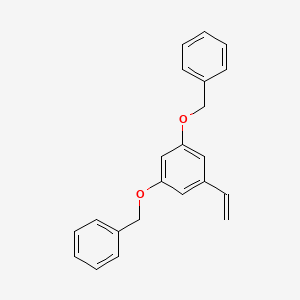
![4-[(2-methyl-4-pyridinyl)oxy]aniline](/img/structure/B8656678.png)
